![molecular formula C13H17ClOSi B13673313 1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone](/img/structure/B13673313.png)
1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone is an organosilicon compound characterized by the presence of a chlorophenyl group and a dimethyl(vinyl)silyl group attached to a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone typically involves the reaction of 4-chlorobenzaldehyde with a vinylsilyl reagent under specific conditions. One common method is the silyl-Heck reaction, which allows the preparation of vinyl silyl ethers and disiloxanes from aryl-substituted alkenes using a commercially available catalyst system and mild conditions . Another approach involves the addition of silyl enolates to α-haloketones, forming the desired product under weakly basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale silyl-Heck reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
化学反応の分析
Types of Reactions: 1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: Researchers explore its potential as a building block for biologically active compounds.
Industrial Applications: It is utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism by which 1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone exerts its effects involves interactions with molecular targets and pathways. The vinylsilyl group can participate in silyl migrations and coupling reactions, leading to the formation of various products . These reactions are often triggered by the addition of nucleophiles or electrophiles, resulting in the formation of new chemical bonds and structures.
類似化合物との比較
- 1-(4-Chlorophenyl)-2-(dimethyl(vinyl)silyl)ethanone
- 1-(4-Chlorophenyl)-3-(trimethylsilyl)-1-propanone
- 1-(4-Chlorophenyl)-3-(dimethyl(phenyl)silyl)-1-propanone
Uniqueness: 1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone is unique due to the presence of both a chlorophenyl group and a dimethyl(vinyl)silyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and materials science.
特性
分子式 |
C13H17ClOSi |
|---|---|
分子量 |
252.81 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-[ethenyl(dimethyl)silyl]propan-1-one |
InChI |
InChI=1S/C13H17ClOSi/c1-4-16(2,3)10-9-13(15)11-5-7-12(14)8-6-11/h4-8H,1,9-10H2,2-3H3 |
InChIキー |
JZYRGRKLPYNYQY-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CCC(=O)C1=CC=C(C=C1)Cl)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl (R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13673237.png)
![6-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13673240.png)
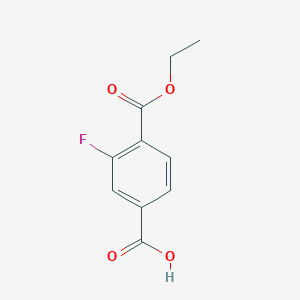


![3,5,7-Tribromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13673257.png)
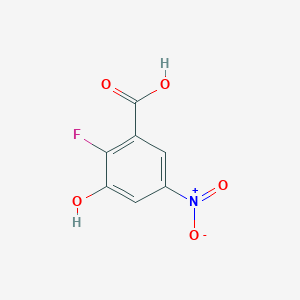
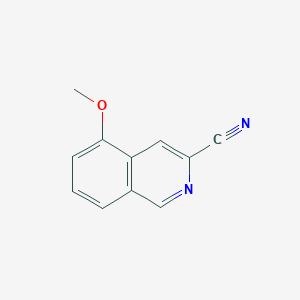

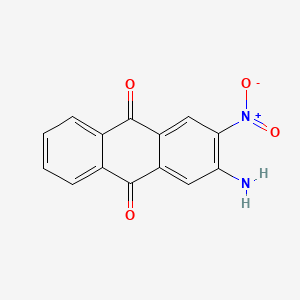
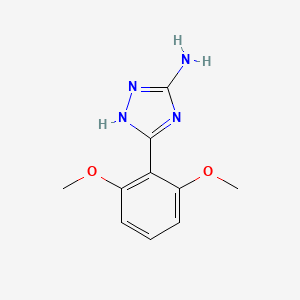
![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13673299.png)
![1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione](/img/structure/B13673306.png)

